Methyl 6-(benzyloxy)-4'-hydroxy-[1,1'-biphenyl]-3-carboxylate
Overview
Description
Methyl 6-(benzyloxy)-4’-hydroxy-[1,1’-biphenyl]-3-carboxylate is an organic compound that belongs to the biphenyl class of molecules. This compound is characterized by the presence of a benzyloxy group, a hydroxy group, and a carboxylate ester group attached to a biphenyl core. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(benzyloxy)-4’-hydroxy-[1,1’-biphenyl]-3-carboxylate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(benzyloxy)-4’-hydroxy-[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate ester group can be reduced to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxylate ester can produce an alcohol.
Scientific Research Applications
Methyl 6-(benzyloxy)-4’-hydroxy-[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of Methyl 6-(benzyloxy)-4’-hydroxy-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets. The benzyloxy and hydroxy groups can form hydrogen bonds with proteins or enzymes, affecting their activity. Additionally, the biphenyl core can engage in π-π stacking interactions with aromatic residues in proteins, further influencing their function.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: This compound shares the benzyloxy and hydroxy groups but lacks the biphenyl core.
4’-Hydroxy-[1,1’-biphenyl]-3-carboxylic acid: Similar to the target compound but without the methyl ester group.
6-(Benzyloxy)-[1,1’-biphenyl]-3-carboxylic acid: Lacks the hydroxy group present in the target compound.
Uniqueness
Methyl 6-(benzyloxy)-4’-hydroxy-[1,1’-biphenyl]-3-carboxylate is unique due to the combination of functional groups attached to the biphenyl core
Properties
IUPAC Name |
methyl 3-(4-hydroxyphenyl)-4-phenylmethoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O4/c1-24-21(23)17-9-12-20(25-14-15-5-3-2-4-6-15)19(13-17)16-7-10-18(22)11-8-16/h2-13,22H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYBWMDBDQHHOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C3=CC=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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